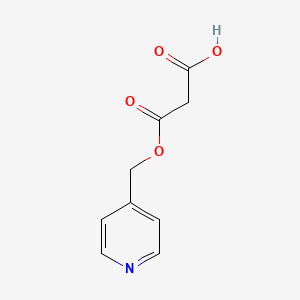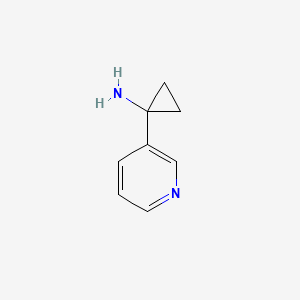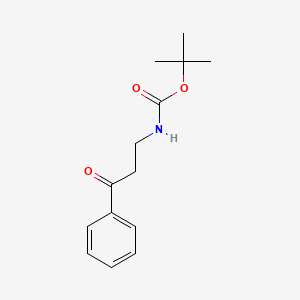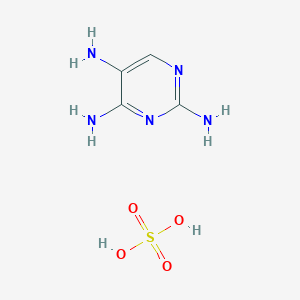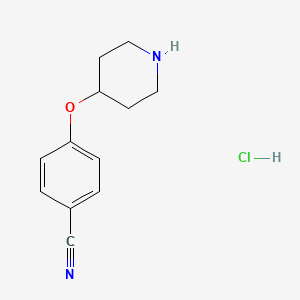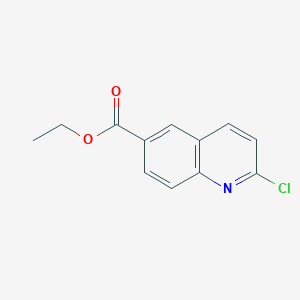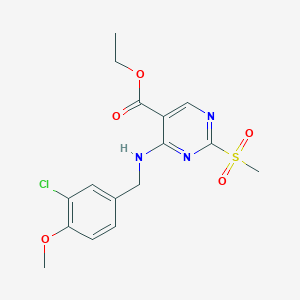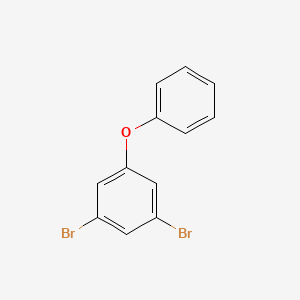
1,3-Dibromo-5-phenoxybenzene
Vue d'ensemble
Description
“1,3-Dibromo-5-phenoxybenzene” is a chemical compound with the CAS Number: 46438-88-4 . It has a molecular weight of 328 and its IUPAC name is 1,3-dibromo-5-phenoxybenzene . The compound is typically stored in a dry room at normal temperature and it is in liquid form .
Synthesis Analysis
The synthesis of compounds similar to “1,3-Dibromo-5-phenoxybenzene” often involves bromination reactions . For instance, a direct 1,2-dibromination of alkenes can be achieved using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source under mild reaction conditions without the use of a catalyst and an external oxidant .
Molecular Structure Analysis
The molecular structure of “1,3-Dibromo-5-phenoxybenzene” is represented by the linear formula C12H8Br2O . The InChI code for this compound is 1S/C12H8Br2O/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H .
Physical And Chemical Properties Analysis
“1,3-Dibromo-5-phenoxybenzene” is a liquid at room temperature . The compound is typically stored in a dry room at normal temperature .
Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis
1,3-Dibromo-5-phenoxybenzene plays a role in the synthesis of complex organic compounds. For instance, it is used in the synthesis of [4,4'-(4,4'-Diphenylamino)-dibenzamido] phenoxybenzene, a compound synthesized using a palladium-catalyzed reaction, illustrating its utility in organic synthetic methodologies (Lin, 2012).
Polymer Science
In polymer science, derivatives of 1,3-Dibromo-5-phenoxybenzene are involved in the synthesis of hyperbranched polymers. This is exemplified in studies where 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, undergoes self-condensation to produce polymers with significant molecular weight, highlighting its potential in developing new polymeric materials (Uhrich, Hawker, Fréchet, & Turner, 1992).
Intermediate in Organic Transformations
1,2-Dibromobenzenes, closely related to 1,3-Dibromo-5-phenoxybenzene, serve as precursors for various organic transformations, particularly those involving the formation of benzynes. This shows the compound's relevance in providing pathways for diverse organic syntheses (Diemer, Leroux, & Colobert, 2011).
Radical-Scavenging Activity
Highly brominated mono- and bis-phenols, which include derivatives of 1,3-Dibromo-5-phenoxybenzene, have been studied for their radical-scavenging activities. These compounds, isolated from marine algae, demonstrate potent antioxidant properties, indicating their potential in pharmacological and food preservation applications (Duan, Li, & Wang, 2007).
Antifouling Applications
Certain derivatives of 1,3-Dibromo-5-phenoxybenzene exhibit notable antifouling activities. For example, studies on sponge-derived polybrominated diphenyl ethers and their synthetic analogues have shown these compounds to be effective against marine bacteria, diatoms, barnacle larvae, and mussel juveniles. This highlights their potential use in marine antifouling applications (Ortlepp, Pedpradap, Dobretsov, & Proksch, 2008).
Electrochemical Applications
In electrochemistry, derivatives of 1,3-Dibromo-5-phenoxybenzene are studied for their roles in the oxidation and polymerization of related compounds. These studies provide insights into the use of such compounds in developing nanoscale materials and understanding electrochemical processes (Kennedy, Glidle, & Cunnane, 2007).
Safety And Hazards
The safety information for “1,3-Dibromo-5-phenoxybenzene” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for “1,3-Dibromo-5-phenoxybenzene” are not available, research into similar compounds suggests potential avenues for exploration. For instance, new methodologies for the preparation of α-bromo ketones from alkenes using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source and an oxidant simultaneously have been developed . This could potentially be applied to “1,3-Dibromo-5-phenoxybenzene” and similar compounds in future research.
Propriétés
IUPAC Name |
1,3-dibromo-5-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXBZJLXVUHYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591606 | |
| Record name | 1,3-Dibromo-5-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-phenoxybenzene | |
CAS RN |
46438-88-4 | |
| Record name | 3,5-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046438884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromo-5-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CND0EQ2VCP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







